Ethyl 3-amino-5-bromo-4-fluorobenzoate
Description
Ethyl 3-amino-5-bromo-4-fluorobenzoate is a substituted benzoate ester featuring an amino group at position 3, bromine at position 5, fluorine at position 4, and an ethyl ester moiety at the carboxyl group. This compound is of interest in pharmaceutical and agrochemical research due to its unique electronic and steric properties imparted by the halogen and amino substituents.
Properties
Molecular Formula |
C9H9BrFNO2 |
|---|---|
Molecular Weight |
262.08 g/mol |
IUPAC Name |
ethyl 3-amino-5-bromo-4-fluorobenzoate |
InChI |
InChI=1S/C9H9BrFNO2/c1-2-14-9(13)5-3-6(10)8(11)7(12)4-5/h3-4H,2,12H2,1H3 |
InChI Key |
DBKXJWMMGRZHEH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C(=C1)Br)F)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Methyl 3-Amino-5-Bromo-4-Fluorobenzoate
The methyl ester analog differs only in the ester group (methyl vs. ethyl). Key distinctions include:
- Solubility and Reactivity : The ethyl group may enhance lipophilicity compared to the methyl variant, influencing solubility in organic solvents .
- Commercial Availability :
| Supplier | Purity | Stock | Price (10g) | Update Date |
|---|---|---|---|---|
| eNovation Chemicals | 95% | 10g | $565 | June 2024 |
| A2B Chem LLC | 98% | In stock | $309 | April 2024 |
Methyl derivatives are more widely available, with A2B Chem offering higher purity (98%) at a lower cost .
Ethyl Acetate-Extracted Bioactive Compounds
For example:
- Turmeric extracts (Table 26 in ): Include curcuminoids with methoxy and hydroxyl groups, lacking halogens. These exhibit antifungal activity but differ in electronic properties due to the absence of bromine/fluorine.
- Ginger extracts (Table 23 in ): Contain gingerols and shogaols with long alkyl chains, contrasting with the rigid aromatic core of the target compound.

Substituted Benzoate Esters in Research
- Dicranoloma reflexum extracts (Table 3 in ): Ethyl acetate extracts yield simpler benzoates (e.g., ethyl 4-hydroxybenzoate), missing the amino and halogen substituents critical for the target compound’s reactivity.
- Methyl 2-(4-Sulfamoylphenyl)acetate (CymitQuimica ): Shares a methyl ester group but features a sulfonamide moiety, highlighting how functional group placement alters biological and chemical behavior.
Key Research Findings and Implications
- Electronic Effects: The electron-withdrawing bromine and fluorine substituents in this compound likely increase electrophilicity at the aromatic ring, enhancing its utility in nucleophilic aromatic substitution reactions compared to non-halogenated analogs.
- Steric Considerations : The ethyl ester may reduce steric hindrance compared to bulkier esters, facilitating coupling reactions in drug synthesis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

